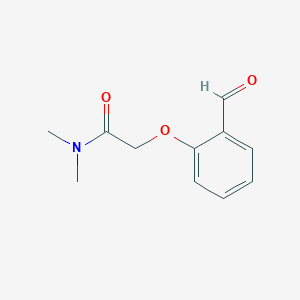

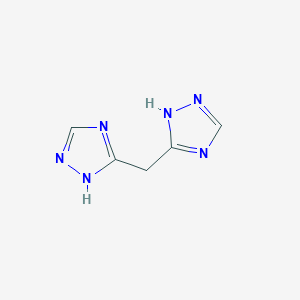

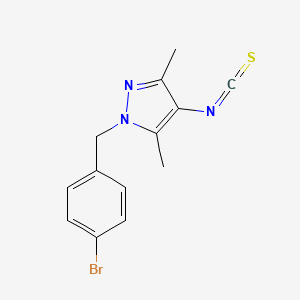

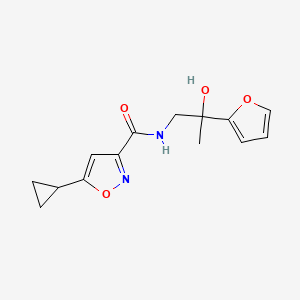

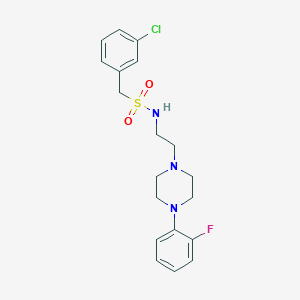

Di(4H-1,2,4-triazol-3-yl)methane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities . They are used in various fields such as medicinal chemistry, agriculture, and material science .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is determined by single X-ray crystal diffraction . Coordination polymers of 1,2,4-triazole derivatives demonstrate 2D or 3D structures with different topologies .Chemical Reactions Analysis

1,2,4-Triazole derivatives can react with various metal salts to form coordination polymers . These reactions are often carried out under solvothermal conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structure and substituents . For example, some derivatives exhibit luminescent properties .科学的研究の応用

Synthesis of Heterocyclic Compounds

1,2,4-Triazole-containing scaffolds, such as Di(4H-1,2,4-triazol-3-yl)methane, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Pharmaceutical Applications

Nitrogen-containing heterocycles, like 1,2,4-triazoles, have a significant effect on the process of discovering new structures for pharmaceutical applications . They are extensively observed in nature and metabolic systems which are vital for living creatures .

Agrochemistry

1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Materials Science

1,2,4-Triazoles, especially with unique structure and properties, have applications in materials sciences .

Organic Catalysts

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are used as organic catalysts .

Antimicrobial Activities

Some 1,2,4-triazole derivatives, including those containing a 5-mercapto-1,3,4-oxadiazole ring bearing to 1,2,4-triazole nucleus via a methylene linkage, have shown good antimicrobial activities .

Synthesis of Coordination Polymers

Di(4H-1,2,4-triazol-3-yl)methane can be used in the synthesis of coordination polymers . These polymers have shown multiresponsive luminescent sensitive detection for antibiotics and pesticides, and antitumor activities .

8. Synthesis of Biologically Important Functional Groups 1,2,4-Triazole thiol derivatives containing biologically important functional groups can be synthesized . These include acetal and aldehyde (isolated as bisulfite adduct) .

作用機序

Target of Action

Di(4H-1,2,4-triazol-3-yl)methane is a complex compound that has been found to interact with various targets. The primary targets of this compound are often metal ions in coordination polymers . These coordination polymers have been synthesized under solvothermal conditions by the reaction of Di(4H-1,2,4-triazol-3-yl)methane and varied metal salts .

Mode of Action

The interaction of Di(4H-1,2,4-triazol-3-yl)methane with its targets results in the formation of coordination polymers . These polymers have unique structures determined by single X-ray crystal diffraction . The compound’s mode of action is primarily through the formation of these polymers, which have been found to exhibit various properties such as luminescence .

Biochemical Pathways

The formation of coordination polymers suggests that it may influence metal ion homeostasis and related biochemical pathways .

Result of Action

The result of Di(4H-1,2,4-triazol-3-yl)methane’s action is the formation of coordination polymers with unique properties . For instance, some of these polymers have been found to exhibit luminescent properties . Additionally, some coordination polymers based on Di(4H-1,2,4-triazol-3-yl)methane have demonstrated anti-tumor activity .

Action Environment

The action of Di(4H-1,2,4-triazol-3-yl)methane can be influenced by various environmental factors. For example, the solvothermal conditions used in the synthesis of coordination polymers can impact the formation and properties of these polymers

Safety and Hazards

将来の方向性

The field of 1,2,4-triazole derivatives is a dynamic area of research with potential applications in various fields such as medicinal chemistry, agriculture, and material science . Future research may focus on synthesizing new derivatives, studying their properties, and exploring their potential applications .

特性

IUPAC Name |

5-(1H-1,2,4-triazol-5-ylmethyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c1(4-6-2-8-10-4)5-7-3-9-11-5/h2-3H,1H2,(H,6,8,10)(H,7,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSTUNVMBZXJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(4H-1,2,4-triazol-3-yl)methane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2810764.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2810769.png)